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Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor

of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich

Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] FAK is a non-receptor tyrosine kinase that plays a

central role in signal transduction downstream of integrins and growth factor receptors,

regulating key cellular processes such as adhesion, migration, proliferation, and survival.[6][7]

[8][9] The overexpression and hyperactivity of FAK are frequently observed in a multitude of

human cancers, correlating with advanced tumor stage, metastatic potential, and poor

prognosis.[6][7][8] This has positioned FAK as a compelling therapeutic target for anticancer

drug development.[10] This technical guide provides an in-depth overview of the discovery,

preclinical development, and early clinical evaluation of PF-562271, presenting key quantitative

data, detailed experimental methodologies, and visual representations of its mechanism of

action and development workflow.
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PF-562271 exerts its therapeutic effect by binding to the ATP-binding pocket of the FAK kinase

domain, thereby preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397).[6]

[11] This autophosphorylation event is a critical initial step in FAK activation, creating a high-

affinity binding site for the SH2 domain of Src family kinases.[6] The subsequent recruitment

and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and

downstream substrates, initiating a cascade of signaling events that promote cell proliferation,

survival, migration, and invasion.[6][7] By inhibiting FAK autophosphorylation, PF-562271

effectively disrupts these oncogenic signaling pathways.[11][12]

Below is a diagram illustrating the FAK signaling pathway and the point of intervention by PF-

562271.
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FAK signaling pathway and inhibition by PF-562271.

Quantitative Data
The following tables summarize the key quantitative data for PF-562271 hydrochloride from

various in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cell-Based Assay Data
Target Assay Type IC50 (nM) Reference(s)

FAK Cell-free kinase assay 1.5 [1][2][3][4][5]

Pyk2 Cell-free kinase assay 13-14 [2][3][5]

p-FAK (Y397) Cell-based assay 5 [1][5]

CDK1/CyclinB Cell-free kinase assay 58 [1]

CDK2/CyclinE Cell-free kinase assay 30 [1]

Table 2: Preclinical Antitumor Efficacy in Xenograft
Models
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Cancer Type
Xenograft
Model

Treatment
Dose &
Schedule

Tumor Growth
Inhibition

Reference(s)

Prostate
PC3M-luc-C6

(subcutaneous)

25 mg/kg, p.o.,

BID
62% [10][13]

Prostate
PC3M-luc-C6

(metastatic)

25 mg/kg, p.o.,

BID

Significant

reduction in

metastatic signal

[13]

Pancreatic BxPc3
50 mg/kg, p.o.,

BID
86% [1]

Prostate PC3-M
50 mg/kg, p.o.,

BID
45% [1]

Lung H125 25 mg/kg, BID
2-fold greater

apoptosis
[1]

Pancreatic
MPanc-96

(orthotopic)

33 mg/kg, p.o.,

BID

46% reduction in

tumor volume
[14]

Table 3: Pharmacokinetic Parameters from Phase I
Clinical Trial

Parameter Value Conditions Reference(s)

Tmax (Time to

maximum

concentration)

0.5 - 6 hours Single oral dose [15]

Pharmacokinetics
Dose- and time-

dependent nonlinear
Multiple oral doses [15][16][17][18]

CYP3A Inhibition Potent inhibitor
Co-administration with

midazolam
[15][17][18]

Maximum Tolerated

Dose (MTD)
125 mg

Twice per day with

food
[17][18]
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro FAK Kinase Inhibition Assay
Objective: To determine the in vitro potency of PF-562271 in inhibiting FAK kinase activity.

Materials:

Recombinant FAK kinase domain

ATP

Poly (Glu, Tyr) substrate

PF-562271

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)

Anti-phosphotyrosine antibody (e.g., PY20)

HRP-conjugated secondary antibody

Chemiluminescent substrate

96-well plates

Plate reader

Procedure:

Prepare serial dilutions of PF-562271 in DMSO.

In a 96-well plate, add the FAK enzyme, poly (Glu, Tyr) substrate, and the diluted inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction.

Detect the level of substrate phosphorylation using an ELISA-based method with an anti-

phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and a

chemiluminescent substrate.

Measure the signal using a plate reader.

Calculate the percentage of FAK inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FAK Phosphorylation
Objective: To assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.

Materials:

Cancer cell line of interest

Cell culture medium and supplements

PF-562271

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

HRP-conjugated secondary antibody

SDS-PAGE gels

PVDF membrane

Chemiluminescent substrate

Imaging system
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Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of PF-562271 for a specified duration (e.g., 2-24

hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to

determine the dose-dependent inhibition.

In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of PF-562271.

Materials:

Immunocompromised mice (e.g., athymic nude mice)

Cancer cell line of interest (e.g., PC3M-luc-C6)

PF-562271 formulation for oral gavage
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Vehicle control

Calipers for tumor measurement

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer PF-562271 or vehicle control to the mice according to the specified dose and

schedule (e.g., 25 mg/kg, p.o., BID).

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

For luciferase-expressing tumors, perform bioluminescence imaging to monitor tumor

burden.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Calculate the percentage of tumor growth inhibition for the treatment group compared to the

control group.
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Experimental Workflow for In Vivo Efficacy Study
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Workflow for a typical in vivo xenograft study.
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Logical progression of PF-562271's development.

Conclusion
PF-562271 hydrochloride has demonstrated a promising preclinical profile as a potent and

selective inhibitor of FAK. Its ability to inhibit FAK phosphorylation translates to significant

antitumor activity in a variety of cancer models. Early clinical data have established its safety

profile and recommended phase II dose. The comprehensive data and methodologies

presented in this guide underscore the potential of PF-562271 as a therapeutic agent and
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provide a valuable resource for researchers in the field of oncology and drug development.

Further investigation into its clinical efficacy, both as a monotherapy and in combination with

other agents, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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